molecular formula C9H7NO2S B050793 6-Methoxybenzo[d]thiazole-2-carbaldehyde CAS No. 123511-58-0

6-Methoxybenzo[d]thiazole-2-carbaldehyde

Cat. No.: B050793
CAS No.: 123511-58-0
M. Wt: 193.22 g/mol
InChI Key: OKHUCLUQYGGJFA-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7NO2S. It features a benzothiazole ring substituted with a methoxy group at the sixth position and an aldehyde group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxybenzo[d]thiazole-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of benzothiazole derivatives, including 6-methoxybenzo[d]thiazole-2-carbaldehyde, which demonstrate significant anti-tubercular activity against Mycobacterium tuberculosis. The compound has been evaluated for its inhibitory potency compared to standard reference drugs, with promising results indicating moderate to good efficacy in vitro and in vivo. The synthesis often involves various methodologies such as Knoevenagel condensation and molecular hybridization techniques, which enhance the biological activity of these derivatives .

Neuroprotective Properties

This compound has been investigated for its potential neuroprotective effects, particularly concerning Alzheimer’s disease. Research indicates that derivatives of this compound can inhibit the mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in the pathophysiology of Alzheimer's. Compounds derived from this scaffold have shown increased potency and reduced cytotoxicity, making them candidates for further development as therapeutic agents against neurodegenerative diseases .

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:

  • Formation of N-acylhydrazones : These derivatives exhibit potential antinociceptive and anti-inflammatory activities, expanding the therapeutic applications of benzothiazole compounds .
  • Synthesis of Amides : The reaction of this compound with acid chlorides leads to the formation of amides that possess unique biological activities .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationships (SAR) of benzothiazole derivatives, including this compound. Modifications at various positions on the benzothiazole ring have been shown to significantly affect biological activity. For example, substituents at position 6 have been correlated with enhanced inhibitory effects on 17β-HSD10 activity, indicating that strategic modifications can lead to more potent compounds .

Synthesis and Evaluation of Benzothiazole Derivatives

A recent study synthesized a series of benzothiazole-based compounds and evaluated their biological activities against M. tuberculosis. The synthesized compounds were compared with established anti-tubercular agents, revealing that certain derivatives exhibited superior inhibition profiles .

Neuroprotective Screening

Another study focused on evaluating the neuroprotective effects of various benzothiazole derivatives, including those based on this compound. The findings indicated that specific modifications led to significant reductions in 17β-HSD10 activity, supporting the potential use of these compounds in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d]thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxybenzo[d]thiazole-2-carboxylic acid
  • 6-Methoxybenzo[d]thiazole-2-methanol
  • 2-Thiazolecarboxaldehyde

Uniqueness

6-Methoxybenzo[d]thiazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of fluorescent probes or enzyme inhibitors .

Biological Activity

6-Methoxybenzo[d]thiazole-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a benzothiazole ring, which contribute to its unique electronic properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. These derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study highlighted that benzothiazole-based compounds derived from this scaffold displayed potent antiproliferative activity against several human cancer cell lines, including HeLa and A549 cells .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound B7A431<1Tubulin polymerization inhibition
Compound B7A549<1Induction of apoptosis
Compound B7U87MG<1Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Enzyme Inhibition : It may also act as an inhibitor for various enzymes involved in cellular processes, influencing pathways related to inflammation and cancer progression .

Case Studies

Several studies have explored the efficacy of this compound derivatives:

  • Antitumor Efficacy : A study synthesized a series of benzothiazole derivatives that were tested against glioblastoma cells, demonstrating significant antiproliferative effects with IC50 values in the nanomolar range. Flow cytometry analysis confirmed cell cycle arrest and subsequent apoptosis .
  • Antimicrobial Screening : Another investigation screened various derivatives for antimicrobial activity against Candida albicans and Mycobacterium tuberculosis, revealing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxybenzo[d]thiazole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

A common synthesis involves cyclization reactions using precursors like 2-methoxybenzaldehyde and thioamides under acidic conditions . To optimize yields:

  • Use continuous flow reactors for scalability, adjusting parameters like temperature (70–100°C), pressure (1–3 atm), and catalyst concentration (e.g., 5 mol% DMAP) .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions critical for understanding reactivity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (MW: 193.23 g/mol) and fragmentation patterns .

Q. How can researchers mitigate safety risks during experimental handling of this compound?

  • Protective Measures : Use nitrile gloves, lab coats, and fume hoods to avoid skin contact or inhalation .
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 6-Methoxybenzo[d]thiazole derivatives?

  • Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for pathways like p53 activation or enzyme inhibition .
  • Meta-Analysis : Compare data across cell lines (e.g., Colo205 vs. MCF7) to assess tissue-specific activity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the 6-position to modulate electronic properties and binding affinity .
  • Hybrid Scaffolds : Combine with pyridine or isoxazole moieties to improve solubility and target engagement, as seen in related benzothiazole-amide hybrids .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or pteridine reductase-1 .

Q. What experimental approaches validate the mechanism of action in anticancer or antimicrobial applications?

  • Apoptosis Assays : Measure caspase-3/7 activation via fluorometric assays in treated cancer cell lines .
  • Enzyme Inhibition Kinetics : Use Michaelis-Menten plots to determine IC50_{50} values for targets like tyrosine kinases .
  • Microbial Resistance Studies : Perform minimum inhibitory concentration (MIC) tests against multidrug-resistant bacterial strains .

Q. How do solvent polarity and pH affect the stability and reactivity of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic reactivity of the aldehyde group for nucleophilic additions .
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the compound may undergo hydrolysis; neutral to basic conditions (pH 7–9) favor stability .

Q. Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported cytotoxicity data across studies?

  • Standardized Protocols : Adopt uniform assay conditions (e.g., MTT assay incubation time: 48 hours) to minimize variability .
  • Control Experiments : Include positive controls (e.g., doxorubicin for anticancer studies) to benchmark activity .
  • Batch-to-Batch Purity Analysis : Use HPLC (≥95% purity) to eliminate impurities influencing biological results .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Amide CouplingEDCI, HOBt, DMF, RT65–78
Nucleophilic SubstitutionK2_2CO3_3, DMF, 80°C82
Reductive AminationNaBH4_4, MeOH, 0°C70

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-6-2-3-7-8(4-6)13-9(5-11)10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUCLUQYGGJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Cyano-6-methoxybenzothiazole (10.0 g, 52.6 mmol) was suspended in a mixture of anhydrous ether (400 ml) and 2-propanol (36 ml). The suspension was cooled to about -30° C. by a dry-ice bath. Lithium aluminum hydride (7.0 g, 184.5 mmol) was added slowly while keeping the reaction temperature below -30° C. under argon atmosphere. The reaction mixture was stirred for 1 hr after the addition of lithium aluminum hydride and then poured slowly into a mixture of 2 N sulfuric acid (900 ml) and ethyl acetate (500 ml). After stirring for 10 min the organic layer was separated and the aqueous layer was extracted with ethyl acetate (200 ml). The combined organic phase was washed with water (200 ml) and then dried with anhydrous sodium sulfate (50 g) overnight. The dried solution was concentrated and then flash chromatographed on silica gel to give 3.1 g (30.5%) of a yellowish solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
900 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
30.5%

Synthesis routes and methods II

Procedure details

Oxidation of 6-methoxy-2-methylbenzothiazole (10.0 g, 55.9 mmole) with selenium dioxide (6.2 g, 55.9 mmole) in 300 ml dioxane for six hours by the method of Preparation H gave 6.0 g of 6-methoxy-2-formylbenzothiazole after chromatography of the crude product on silica gel, eluting with chloroform. 1H--NMR(CDCl3)ppm(delta): 3.9 (s, 3H), 7.1-7.5 (m, 2H), 8.0-8.3 (m, 1H), 10.1 (s, 1H).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxybenzo[d]thiazole-2-carbaldehyde
6-Methoxybenzo[d]thiazole-2-carbaldehyde
6-Methoxybenzo[d]thiazole-2-carbaldehyde
6-Methoxybenzo[d]thiazole-2-carbaldehyde
6-Methoxybenzo[d]thiazole-2-carbaldehyde
6-Methoxybenzo[d]thiazole-2-carbaldehyde

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